molecular formula C11H13BN2O2 B1427514 3-Cyano-4-pyrrolidinophenylboronic acid CAS No. 876918-90-0

3-Cyano-4-pyrrolidinophenylboronic acid

Cat. No. B1427514
CAS RN: 876918-90-0
M. Wt: 216.05 g/mol
InChI Key: TUWQXPBXVHMPFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyano-4-pyrrolidinophenylboronic acid, also known as CPBA, is an organic compound that has recently gained attention in the scientific community due to its wide range of applications. CPBA is a boronic acid derivative of pyrrolidinophenylboronic acid, a compound that has been used in various synthetic processes. The properties of CPBA make it an ideal reagent for a variety of chemical reactions, as well as for scientific research applications.

Scientific Research Applications

  • Rhodium-Catalyzed Annulation Reactions : This compound serves as a three-carbon component in annulation reactions involving 2-cyanophenylboronic acid, alkynes, or alkenes. This process produces substituted indenones or indanones and can construct cyclic skeletons via intramolecular nucleophilic addition (Miura & Murakami, 2005).

  • Electrochemical Behavior in Protic Medium : The compound's electrochemical behavior has been studied, specifically in hydroalcoholic medium. This study is significant for understanding its reactions and transformations in different pH conditions (David et al., 1995).

  • Mn(III)-Mediated Cascade Cyclization : This compound is involved in Mn(III) mediated cascade cyclization with arylboronic acid. This process constructs pyrrolopyridine derivatives, essential in organic synthesis (Xu et al., 2019).

  • Synthesis of Luminescent Oxygen Sensing Compounds : It has been used in the synthesis of novel triphenylamine-based cyclometalated Pt(II) complexes for luminescent oxygen sensing. This application is crucial in the development of sensors and diagnostic tools (Liu et al., 2014).

  • Palladium-Catalyzed Cascade Reactions : It plays a role in Palladium-catalyzed cascade reactions leading to the formation of benzofuro[2,3-c]pyridines, which represent a new class of emissive fluorophores (Xiong et al., 2019).

  • Synthesis and Characterization for Corrosion Inhibition : The compound has been explored for its potential as a corrosion inhibitor in nitric acid solutions, using various chemical and electrochemical methods. This has implications for materials science and engineering (Abu-Rayyan et al., 2022).

  • Integrin Inhibitor for Treatment of Pulmonary Fibrosis : In the development of integrin inhibitors, this compound has been investigated for the treatment of idiopathic pulmonary fibrosis, highlighting its potential in therapeutic applications (Procopiou et al., 2018).

  • Influence in Dye-Sensitized Solar Cells : Its role in organic dyes for nanocrystalline TiO2 solar cells demonstrates its potential in renewable energy technologies (Qin et al., 2007).

  • Extraction of Pyridine-3-carboxylic Acid : It's involved in the extraction processes of pyridine-3-carboxylic acid, a compound used in various industries, using different diluents (Kumar & Babu, 2009).

  • Nematic Phase Structure Analysis : The compound is used to study the nematic phases of cyano derivatives and their mixtures, providing insights into liquid crystal technology (Grebyonkin et al., 1990).

properties

IUPAC Name

(3-cyano-4-pyrrolidin-1-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BN2O2/c13-8-9-7-10(12(15)16)3-4-11(9)14-5-1-2-6-14/h3-4,7,15-16H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWQXPBXVHMPFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)N2CCCC2)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-4-pyrrolidinophenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyano-4-pyrrolidinophenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-Cyano-4-pyrrolidinophenylboronic acid
Reactant of Route 3
Reactant of Route 3
3-Cyano-4-pyrrolidinophenylboronic acid
Reactant of Route 4
3-Cyano-4-pyrrolidinophenylboronic acid
Reactant of Route 5
Reactant of Route 5
3-Cyano-4-pyrrolidinophenylboronic acid
Reactant of Route 6
3-Cyano-4-pyrrolidinophenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.